4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline
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Overview
Description
4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a piperazine ring substituted with an ethyl group and two fluorine atoms on the aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline typically involves the following steps:
Nitration: The starting material, 4-ethylpiperazine, undergoes nitration to introduce a nitro group, forming 4-(4-ethylpiperazin-1-yl)-3,5-difluoronitrobenzene.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Purification: The final product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reduction processes to ensure efficiency and cost-effectiveness. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitroso, hydroxylamine, or diazonium compounds.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid, catalytic hydrogenation, and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use strong acids or Lewis acids, while nucleophilic substitutions may involve strong bases.
Major Products Formed:
Oxidation Products: Nitroso derivatives, hydroxylamine derivatives, and diazonium salts.
Reduction Products: Various amine derivatives.
Substitution Products: Halogenated, alkylated, or acylated derivatives of the aromatic ring.
Scientific Research Applications
4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound is utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-(4-Ethylpiperazin-1-yl)-3,5-difluoroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparison with Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline
4-(4-Ethylpiperazin-1-yl)butan-1-amine
4-(4-Propylpiperazin-1-yl)aniline
Properties
IUPAC Name |
4-(4-ethylpiperazin-1-yl)-3,5-difluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N3/c1-2-16-3-5-17(6-4-16)12-10(13)7-9(15)8-11(12)14/h7-8H,2-6,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNLARQPTDJYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2F)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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